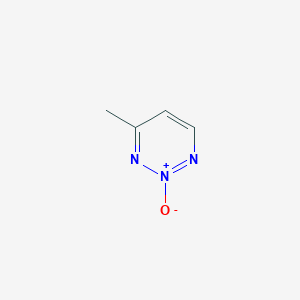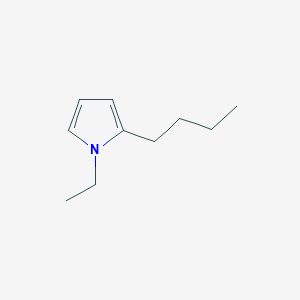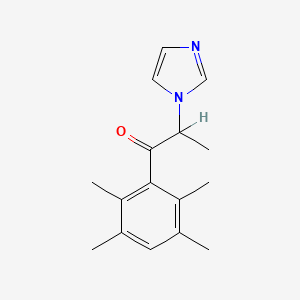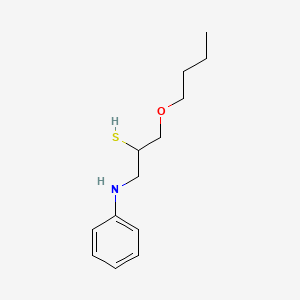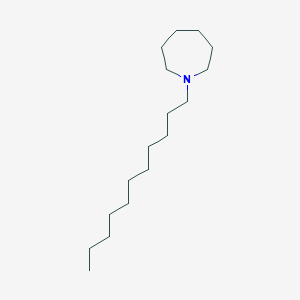
6-(Hydroxymethyl)-1-oxo-1lambda~5~-pyridin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Hydroxymethyl)-1-oxo-1lambda~5~-pyridin-3-ol is a chemical compound with a unique structure that includes a hydroxymethyl group attached to a pyridinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hydroxymethyl)-1-oxo-1lambda~5~-pyridin-3-ol can be achieved through several synthetic routes. One common method involves the hydroxymethylation of pyridinone derivatives. This reaction typically requires the use of formaldehyde as a hydroxymethylating agent under basic conditions . The reaction proceeds through the formation of an intermediate, which is then converted to the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxymethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-(Hydroxymethyl)-1-oxo-1lambda~5~-pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group in the pyridinone ring can be reduced to form a hydroxyl group.
Substitution: The hydroxymethyl group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with the hydroxymethyl group under mild conditions.
Major Products Formed
Oxidation: Formation of 6-(Carboxymethyl)-1-oxo-1lambda~5~-pyridin-3-ol.
Reduction: Formation of 6-(Hydroxymethyl)-1-hydroxy-1lambda~5~-pyridin-3-ol.
Substitution: Formation of various substituted pyridinone derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(Hydroxymethyl)-1-oxo-1lambda~5~-pyridin-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-(Hydroxymethyl)-1-oxo-1lambda~5~-pyridin-3-ol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Hydroxymethylfurfural: An organic compound formed by the dehydration of reducing sugars.
2-[p-(2-Carboxyhydrazino)phenoxy]-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol: A glycosylated hydroquinone derivative with anticancer properties.
Uniqueness
6-(Hydroxymethyl)-1-oxo-1lambda~5~-pyridin-3-ol is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its versatility makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
73737-02-7 |
|---|---|
Fórmula molecular |
C6H7NO3 |
Peso molecular |
141.12 g/mol |
Nombre IUPAC |
6-(hydroxymethyl)-1-oxidopyridin-1-ium-3-ol |
InChI |
InChI=1S/C6H7NO3/c8-4-5-1-2-6(9)3-7(5)10/h1-3,8-9H,4H2 |
Clave InChI |
KFLBUEICGZUSQT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=[N+](C=C1O)[O-])CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Amino-2-{[(1H-imidazol-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14438863.png)
![Silanamine, N-[2,6-bis(1-methylethyl)phenyl]-1,1,1-trimethyl-](/img/structure/B14438870.png)
![N,5-Dimethyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B14438875.png)

